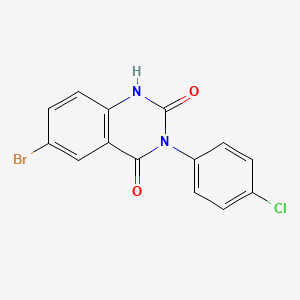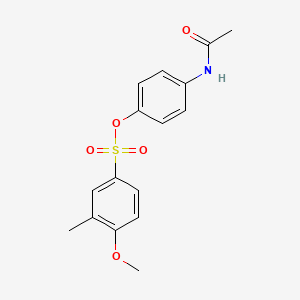
6-溴-3-(4-氯苯基)喹唑啉-2,4(1H,3H)-二酮
描述
科学研究应用
二氧化碳转化应用
6-溴-3-(4-氯苯基)喹唑啉-2,4(1H,3H)-二酮已被牵涉到碳捕集与储存(CCS)和碳捕集与利用(CCU)领域。离子液体以其独特的性质而闻名,已被用作将CO2转化为喹唑啉-2,4(1H,3H)-二酮的溶剂和催化剂。这些转化是为了减少来自化石燃料燃烧排放的大气CO2浓度,从而应对温室效应的更广泛策略的一部分。张等人(2023年)的综述侧重于调节基于离子液体的催化剂以进行这种转化,强调了催化剂的碱性和亲核性的重要性。它为该领域的研究人员提供了宝贵的见解,为开发用于酸性气体(如SO2和H2S)转化的新型IL基催化剂铺平了道路 (Zhang et al., 2023)。
在光电材料中的作用
喹唑啉衍生物,包括6-溴-3-(4-氯苯基)喹唑啉-2,4(1H,3H)-二酮,在药物化学中具有重要意义,并最近引起了在电子器件的合成和应用中的关注。这些衍生物在创建光电材料方面起着重要作用。Lipunova等人(2018年)的综述讨论了它们在发光小分子、螯合化合物以及与光电和电致发光相关的应用中的作用。它强调了将喹唑啉和嘧啶片段纳入π-扩展共轭体系以开发新型光电材料的价值。这些衍生物在制造有机发光二极管(OLEDs)的材料方面具有重要意义,包括白色OLEDs和高效红色磷光OLEDs,并且对非线性光学材料和色度pH传感器也具有兴趣 (Lipunova et al., 2018)。
药物化学和生物活性
喹唑啉及其衍生物,包括6-溴-3-(4-氯苯基)喹唑啉-2,4(1H,3H)-二酮,由于其广泛的生物活性范围,一直是药物化学领域的研究热点。值得注意的是,喹唑啉-4(3H)-酮及其衍生物存在于200多种天然生物碱中。这些结构激发了研究人员通过向喹唑啉核中引入生物活性基团来创造新的潜在药物。Tiwary等人(2016年)的综述涉及了这些问题,强调了从引物分子到药物的化合物在溶解度方面的挑战,并强调了一些具有足够生物利用度的喹唑啉衍生物可能有望解决抗生素耐药问题的希望 (Tiwary et al., 2016)。
安全和危害
属性
IUPAC Name |
6-bromo-3-(4-chlorophenyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O2/c15-8-1-6-12-11(7-8)13(19)18(14(20)17-12)10-4-2-9(16)3-5-10/h1-7H,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXRYAWXYDDEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2418135.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2418136.png)

![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2418142.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2418144.png)
![1-[(3-Fluorophenyl)methyl]-5-piperazin-1-yl-3,4-dihydroquinazolin-2-one;hydrochloride](/img/structure/B2418147.png)


![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide](/img/structure/B2418150.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2418153.png)
![N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2418154.png)
![7-(2,4-dichlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418155.png)

![1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2418157.png)